molecular formula C13H12ClNO3S B14410249 Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide CAS No. 81167-79-5

Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide

Cat. No.: B14410249
CAS No.: 81167-79-5
M. Wt: 297.76 g/mol
InChI Key: OKWZGRWLYLJIEN-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 4-chlorophenylmethylsulfonyl group and a methyl group, along with an oxide functional group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 2-methylpyridine in the presence of a base to form the intermediate compound. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group. Finally, oxidation is carried out using an oxidizing agent such as hydrogen peroxide or a peracid to obtain the desired 1-oxide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The pyridine ring can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyridine N-oxide: Shares the pyridine ring and oxide functional group but lacks the sulfonyl and chlorophenylmethyl groups.

    4-Chlorobenzylpyridine: Contains the chlorophenylmethyl group but lacks the sulfonyl and oxide groups.

    Sulfonylpyridine Derivatives: Various derivatives with different substituents on the pyridine ring and sulfonyl group.

Uniqueness

Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the 4-chlorophenylmethylsulfonyl group enhances its potential for diverse applications, distinguishing it from other pyridine derivatives .

Properties

CAS No.

81167-79-5

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-4-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C13H12ClNO3S/c1-10-6-7-15(16)13(8-10)19(17,18)9-11-2-4-12(14)5-3-11/h2-8H,9H2,1H3

InChI Key

OKWZGRWLYLJIEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=[N+](C=C1)[O-])S(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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